(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

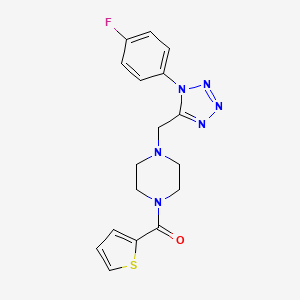

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone (IUPAC name: 1-[4-[[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl]-2-(thiophen-2-yl)ethanone, RN: 1040650-98-3) is a heterocyclic molecule featuring a piperazine core substituted with a tetrazole ring, a 4-fluorophenyl group, and a thiophene-linked methanone moiety . Key structural attributes include:

- Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and serving as a bioisostere for carboxylate groups.

- 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.

- Piperazine: Improves solubility and bioavailability while enabling structural flexibility.

- Thiophene-methanone: Contributes π-π stacking interactions and modulates electronic characteristics.

This compound is structurally analogous to antipsychotic or antimicrobial agents, where piperazine and tetrazole motifs are common pharmacophores .

Properties

IUPAC Name |

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6OS/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJYLIMNUAKTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as tetrazole derivatives, have been found to interact with a wide range of enzymes and receptors in organisms.

Mode of Action

It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions. This interaction can result in a wide range of biological properties.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological pathways, leading to antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects.

Pharmacokinetics

It’s known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects. This suggests that the compound may have good bioavailability.

Biological Activity

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features several functional groups that may contribute to its biological activity, including:

- Tetrazole ring : Known for its role in enhancing bioavailability and interaction with biological targets.

- Piperazine moiety : Often associated with central nervous system activity.

- Thiophene ring : Contributes to the compound's electronic properties and potential reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Potential Targets:

- Enzymatic Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The piperazine and thiophene components may allow binding to neurotransmitter receptors, impacting neurological functions.

Biological Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |

| CNS Activity | Potential effects on neurotransmitter systems, suggesting anxiolytic or antidepressant properties. |

Case Studies and Research Findings

Research has highlighted the potential of tetrazole-containing compounds in various therapeutic areas:

- Anticancer Studies : A study demonstrated that derivatives of tetrazole showed significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

- Neuropharmacological Effects : Another investigation into piperazine derivatives revealed their capacity to modulate serotonin receptors, which are crucial in the treatment of anxiety and depression .

- Antimicrobial Activity : Research indicated that similar compounds exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Piperazine Moieties

Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics :

- The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas MK47 ’s trifluoromethylphenyl group increases electron-withdrawing effects and resistance to oxidative metabolism .

- Perfluorophenyl in ’s compounds enhances hydrophobicity but may reduce solubility compared to the target compound’s fluorophenyl .

Ethanol-linked tetrazoles () lack the piperazine moiety, reducing solubility and bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling tetrazole-thiols with bromoethanone intermediates in ethanol/triethylamine) , whereas MK47 requires trifluoromethylphenyl coupling under specialized conditions .

Research Findings and Implications

- Antiproliferative Activity: Analogs like 1-(perfluorophenyl)-2-(benzimidazotriazolyl)ethanone () show moderate activity (IC50 ~5–10 μM), suggesting the target compound may require functional group optimization for enhanced efficacy .

- Crystallinity : Isostructural compounds in exhibit high crystallinity (triclinic, P̄1 symmetry), which could aid in formulation development if the target compound shares similar properties .

- Computational Similarity: Per , structural similarity metrics (e.g., Tanimoto coefficients) would highlight the target compound’s divergence from analogs like 4f (ethanol backbone) and convergence with MK47 (piperazine-thiophene core) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.